molecular formula C9H11NO3 B105628 (4-methoxypyridin-2-yl)methyl Acetate CAS No. 16665-37-5

(4-methoxypyridin-2-yl)methyl Acetate

Cat. No. B105628
CAS RN: 16665-37-5
M. Wt: 181.19 g/mol
InChI Key: WFCRVEDHQYCQAL-UHFFFAOYSA-N
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Description

(4-methoxypyridin-2-yl)methyl acetate is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. The methoxy group attached to the pyridine ring indicates the presence of a methoxy functional group (an oxygen atom bonded to a methyl group) on the fourth position of the ring, while the methyl acetate moiety is attached to the second position of the pyridine ring.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in various studies. For instance, the three-component reactions involving 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates can lead to a diverse set of molecular structures, including polysubstituted derivatives, with high yields and good diastereoselectivity under different substrates and reaction conditions . Another study describes the synthesis of pyridinium salts from 5-methoxyisoxazoles and pyridinium ylides, which can be further transformed into various pyrrole derivatives . These methods demonstrate the versatility of pyridine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse, as indicated by the synthesis of various substituted phenylthiazolidin-5-ylidene acetate derivatives . The molecular diversity is further highlighted by the synthesis of novel oxime esters derived from a piperidin-4-one core, which involves multiple steps including condensation, methylation, and oximation . The molecular structure of these compounds is characterized using various spectroscopic techniques, ensuring the correct identification of the synthesized molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. For example, the synthesis of alkyl 5-hydroxy-pyridin-2-yl acetates involves selective functionalization of halogenated pyridines through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions . Additionally, the synthesis of benzimidazole derivatives from methoxypropoxy-substituted pyridine N-oxides demonstrates the reactivity of these compounds in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be investigated using computational methods such as Density Functional Theory (DFT) and Hartree Fock (HF) calculations. These methods can predict various properties, including molecular orbitals, bond lengths, bond angles, and thermodynamic properties . Experimental techniques such as IR, NMR, and mass spectroscopy complement these theoretical predictions and provide a comprehensive understanding of the physical and chemical properties of the compounds .

Scientific Research Applications

Efficient Synthesis

  • An efficient methodology for the synthesis of (4-methoxypyridin-2-yl)methyl acetate derivatives has been developed. This method offers high-yield routes for large-scale synthesis and potential access to other heterocyclic analogues (Morgentin et al., 2009).

Alkaloid Isolation

  • The compound has been identified in the isolation of new alkaloids from the stem tuber of Pinellia pedatisecta. These alkaloids have shown significant cytotoxicity against human cervical cancer HeLa cells (Du et al., 2018).

Antagonist Activity

  • It has been used in the development of a potent alpha(v)beta(3) receptor antagonist, demonstrating efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Novel Synthesis Processes

  • Novel synthesis processes for thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines using derivatives of (4-methoxypyridin-2-yl)methyl acetate have been discovered (Katner & Brown, 1990).

Fungicidal Activity

  • Derivatives of (4-methoxypyridin-2-yl)methyl acetate have been synthesized and shown to exhibit fungicidal activities, particularly against Fusarium graminearum and F. solani (Wen-ming, 2011).

Antibiotic Side Chain Synthesis

  • It has been used in the preparation of key side chains for fourth-generation cephem antibiotics (Tatsuta et al., 1994).

Production Process Improvement

  • Improved synthesis processes for (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) acetate, a compound related to (4-methoxypyridin-2-yl)methyl acetate, have been developed to simplify operations and reduce production costs (Jing, 2003).

properties

IUPAC Name

(4-methoxypyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)13-6-8-5-9(12-2)3-4-10-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCRVEDHQYCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443968
Record name (4-Methoxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxypyridin-2-yl)methyl Acetate

CAS RN

16665-37-5
Record name (4-Methoxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-methyl-4-methoxypyridine-N-oxide (23 g, 0.165 mole) in a 1 liter wide necked flask fitted with a large condenser was added ice-cool acetic anhydride (35 ml, 0.37 mole) with stirring. The mixture was allowed to warm to room temperature whereupon a vigorous exothermic reaction occurred. The dark mixture was stirred for 1 hour before evaporating the excess acetic anhydride and distilling the residue to give the title compound (23.26 g, 78%), b.p. 125° C. at 0.1 mm mercury.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

Starting with 2-methyl-4-methoxypyridine-1-oxide (2.1 g) in the procedure of Part (ii) afforded 2.5 g of 2-acetoxymethyl-4-methoxypyridine which was contaminated with about 25% of 5-acetoxy-2-methyl-4-methoxypyridine. This mixture was dissolved in methanol (10 ml) containing 1.118 g (20.7 mmole) sodium methoxide and stirred at reflux for one hour. The methanol was evaporated in vacuo, the residue diluted with water, neutralized with dilute hydrochloric acid, and extracted with chloroform. The organic layer was washed with brine, dried (MgSO4) and concentrated in vacuo to give 853 mg (41%) 2-hydroxymethyl-4-methoxypyridine. 1H--NMR(CDCl3)ppm (delta): 3.9 (s, 3H), 4.72 (s, 2H), 5.35 (bs, 1H), 6.7 (dd, 1H), 6.95 (d, 1H), 8.3 (d, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Eidamshaus, HU Reissig - 2011 - Wiley Online Library
A simple procedure for the synthesis of enantiopure hydroxymethyl‐substituted pyridine derivatives is presented. The developed method is based on TMSOTf‐promoted …
J Wang, H Wang, IA Ramsay, DJ Erstad… - Journal of medicinal …, 2018 - ACS Publications
Gd-based MRI contrast agents (GBCAs) have come under intense regulatory scrutiny due to concerns of Gd retention and delayed toxicity. Three GBCAs comprising acyclic Gd chelates…
Number of citations: 76 pubs.acs.org

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